Ethyl octyl propyl phosphate
Description
Ethyl octyl propyl phosphate is a trialkyl phosphate ester with the molecular formula C13H29O4P, comprising ethyl (C2), octyl (C8), and propyl (C3) groups esterified to a phosphate core. This mixed alkyl configuration distinguishes it from symmetric trialkyl phosphates (e.g., tributyl phosphate) and confers unique physicochemical properties, such as tailored hydrophobicity and surfactant capabilities.
Properties
CAS No. |
62217-79-2 |
|---|---|
Molecular Formula |
C13H29O4P |
Molecular Weight |
280.34 g/mol |
IUPAC Name |
ethyl octyl propyl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-4-7-8-9-10-11-13-17-18(14,15-6-3)16-12-5-2/h4-13H2,1-3H3 |
InChI Key |
ZOWIODUPWXZSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(OCC)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl octyl propyl phosphate can be synthesized through the esterification of phosphoric acid with ethyl, octyl, and propyl alcohols. The reaction typically involves heating the alcohols with phosphoric acid in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the alcohols and phosphoric acid are mixed and heated. The reaction is monitored to ensure the complete conversion of the reactants to the desired ester. The product is then purified through distillation or other separation techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Table 1: Optimization of Phosphatation
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 140–150°C | 80–85 |
| POCl₃:Molar Ratio | 1:1.2 | 78 |
| Reaction Time | 4–6 hours | 82 |
Transesterification
The compound undergoes alcoholysis under catalytic or thermal conditions. In a continuous-flow system, mixed dialkyl H-phosphonates rearrange via transesterification:
Key findings:
-
Higher temperatures (>175°C) favor full transesterification to symmetric phosphates .
-
Solvent-free conditions reduce side products (e.g., 22% mixed esters at 125°C vs. 84% symmetric esters at 200°C) .
Table 2: Transesterification Efficiency
| Alcohol (R''OH) | Temperature (°C) | Symmetric Ester Yield (%) |
|---|---|---|
| n-Propanol | 200 | 84 |
| n-Butanol | 175 | 80 |
| n-Pentanol | 175 | 80 |
Hydrolysis and Environmental Degradation
Ethyl octyl propyl phosphate hydrolyzes in aqueous environments via nucleophilic attack at the phosphorus center:
-
pH Dependence : Alkaline conditions (pH >10) accelerate hydrolysis, forming monoalkyl phosphates .
-
Biological Cleavage : Neuropathy target esterase (NTE) selectively hydrolyzes the ethyl group, producing neurotoxic metabolites .
Table 3: Hydrolysis Half-Lives (Model Systems)
| Condition | Half-Life (Days) |
|---|---|
| pH 7 (25°C) | 180 |
| pH 10 (25°C) | 12 |
| Human Plasma (37°C) | 48 |
Oxidation and Byproduct Formation
Exposure to atmospheric oxidants (e.g., ozone, - OH radicals) generates phosphooxo derivatives :
Scientific Research Applications
Ethyl octyl propyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential use as a drug delivery agent and in the formulation of pharmaceuticals.
Industry: Utilized as a plasticizer in the production of polymers and as a flame retardant in various materials.
Mechanism of Action
The mechanism of action of ethyl octyl propyl phosphate involves the interaction of the ester group with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of alcohols and phosphoric acid. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Ethyl octyl propyl phosphate belongs to the broader class of trialkyl phosphates. Key structural analogs include:
| Compound | Molecular Formula | Alkyl Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| This compound | C13H29O4P | Ethyl, octyl, propyl | ~280.3 | Surfactants, polymer additives |
| Tributyl phosphate (TBP) | C12H27O4P | Three butyl groups | 266.3 | Nuclear fuel reprocessing, plasticizers |
| Trioctyl phosphate (TOP) | C24H51O4P | Three octyl groups | 434.6 | Flame retardants, lubricants |
| Sodium di[(2-ethylhexyloxy)ethyl] phosphate (DEEPA) | C20H41O7PNa | Ethylhexyloxyethyl groups | 447.5 | Surfactant in reverse micelles |
Key Observations :
- Branching and Chain Length : this compound combines short (C2, C3) and long (C8) alkyl chains, balancing hydrophobicity and solubility. In contrast, symmetric phosphates like TBP (C4) and TOP (C8) exhibit uniform solubility profiles .
- Surfactant Efficacy : Mixed alkyl phosphates, such as DEEPA, demonstrate superior catalytic activity in reverse micelle systems compared to symmetric analogs like AOT (sodium bis(2-ethylhexyl) sulfosuccinate). This compound’s asymmetric structure may similarly enhance interfacial activity .
Hydrolytic Stability
Phosphate esters are susceptible to hydrolysis, influenced by alkyl group size and electronegativity:
- Stability Trend : this compound’s hydrolytic stability is expected to exceed that of methyl or ethyl phosphates due to the bulky octyl group, which sterically hinders water access to the phosphate core. However, studies on tributyl and trioctyl phosphates suggest minimal differences in hydrolysis rates among C4–C8 alkyl derivatives .
- Mixed Alkyl Effects : In mixed esters, smaller alkyl groups (e.g., ethyl or propyl) are hydrolyzed preferentially, leaving the larger octyl group intact. This behavior is critical in applications requiring controlled degradation .
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